N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative characterized by:
- A cyclohexanecarboxamide group at position 2 of the thiadiazole ring.
- A sulfanyl (-S-) bridge at position 5, linking the thiadiazole core to a (2-methoxyphenyl)carbamoylmethyl substituent.
The 2-methoxy group on the phenyl ring introduces electron-donating effects, which may influence biological interactions .
Properties
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-25-14-10-6-5-9-13(14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYMGFYROSMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C15H18N4O3S2
- Molecular Weight : 366.5 g/mol
- IUPAC Name : N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
- Canonical SMILES : CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC
Antimicrobial Properties
Recent studies indicate that the compound exhibits promising antimicrobial activity , particularly against Mycobacterium tuberculosis (M. tuberculosis). A series of analogues derived from similar structures were synthesized and tested for their inhibitory effects on M. tuberculosis ketol-acid reductoisomerase (KARI). The most potent compounds demonstrated a Ki value of 2.02 mM and a minimum inhibitory concentration (MIC) as low as 1 mM against the pathogen .
Table 1: Antimicrobial Activity of Analogues
| Compound | Ki Value (mM) | MIC (mM) | Protection Index |
|---|---|---|---|
| 5b | 2.02 | 0.78 | 110.2 |
| 5c | 5.48 | 0.78 | 92.9 |
| 6c | 4.72 | 0.78 | 87.4 |
These findings suggest that the compound's structural features contribute to its effectiveness against tuberculosis, with a favorable protection index indicating low cytotoxicity compared to its antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, research has shown that compounds structurally related to this compound may possess anticancer activity. The mechanism typically involves the inhibition of specific cancer cell proliferation pathways and induction of apoptosis in malignant cells.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Binding : It can bind to receptors on cell surfaces, modulating signaling pathways that lead to growth inhibition or cell death.
Case Studies and Research Findings
- Study on Tuberculosis Inhibition :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
Key structural analogs differ in substituent positions, electronic properties, and linker groups:
Key Observations :
- Position 5 : The carbamoylmethylsulfanyl linker in the target compound introduces hydrogen-bonding capability, unlike simpler methylsulfanyl groups in .
- Phenyl Ring Substituents: The 2-methoxy group (target) vs. 4-fluoro () or 4-chloro-phenoxy () alters electronic effects. Methoxy is electron-donating, which may stabilize charge-transfer interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
